molecular formula C17H20ClN B13729785 N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride

N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride

Cat. No.: B13729785
M. Wt: 273.8 g/mol
InChI Key: VCFUJWHEYRPYSG-KCUXUEJTSA-N
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Description

N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl group attached to the prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride typically involves the reaction of N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The synthetic route may involve the use of various reagents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine hydrochloride include:

  • N-methyl-3-phenylprop-2-en-1-amine
  • 3-(2-methylphenyl)-3-phenylprop-2-en-1-amine
  • N-methyl-3-(2-chlorophenyl)-3-phenylprop-2-en-1-amine

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

(E)-N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-14-8-6-7-11-16(14)17(12-13-18-2)15-9-4-3-5-10-15;/h3-12,18H,13H2,1-2H3;1H/b17-12+;

InChI Key

VCFUJWHEYRPYSG-KCUXUEJTSA-N

Isomeric SMILES

CC1=CC=CC=C1/C(=C/CNC)/C2=CC=CC=C2.Cl

Canonical SMILES

CC1=CC=CC=C1C(=CCNC)C2=CC=CC=C2.Cl

Origin of Product

United States

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